N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15N5O3S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.08956053 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on similar compounds suggests that they have a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they can have multiple effects at the molecular and cellular level .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Chemical Formula | C15H14N4O2S |
Molecular Weight | 302.36 g/mol |
IUPAC Name | This compound |
SMILES | CC(=O)N(C1=CC2=C(SC=N1)C(=O)C=C2N(C)C)C(=O)N(C)C |
Appearance | Solid powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole and pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various strains of bacteria and fungi. The compound in focus has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in preliminary assays.
In vitro testing revealed that certain derivatives exhibited IC50 values ranging from 1.35 to 4.00 μM against M. tuberculosis H37Ra, indicating a strong inhibitory effect on bacterial growth . This suggests that the compound may be a candidate for further development as an anti-tubercular agent.
Cytotoxicity Studies
The safety profile of this compound was assessed through cytotoxicity studies on human embryonic kidney cells (HEK293). Results indicated that the compound exhibits low cytotoxicity, making it a favorable candidate for therapeutic applications .
The proposed mechanism of action for this compound involves inhibition of specific enzymes that are critical for bacterial survival. The docking studies suggest that the compound binds effectively to the active sites of target proteins involved in the metabolic pathways of M. tuberculosis .
Additionally, the presence of functional groups such as dioxo and benzothiazole moieties enhances the interaction with biological targets through hydrogen bonding and π-stacking interactions, which are essential for its biological efficacy .
Case Studies and Research Findings
Several research initiatives have focused on synthesizing and evaluating derivatives of benzothiazole-pyrazole hybrids. Notably:
- Anti-tubercular Studies : A series of compounds were synthesized based on the structure of N-[1-(6-fluoro-benzothiazol)-3-methyl-pyrazol] derivatives. Among these, some exhibited higher potency than traditional anti-tubercular agents like isoniazid .
- In Vivo Efficacy : Animal models have been utilized to assess the in vivo efficacy of similar compounds. Results demonstrated significant reductions in bacterial load in treated subjects compared to controls .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c1-12-10-17(26(24-12)21-22-15-8-4-5-9-16(15)30-21)23-18(27)11-25-19(28)13-6-2-3-7-14(13)20(25)29/h2-10H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDNGXLVLPGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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